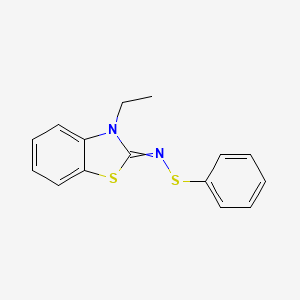![molecular formula C12H21NO2 B14584597 N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine CAS No. 61568-15-8](/img/structure/B14584597.png)
N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a cyclohexyloxy group and a hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine typically involves the reaction of cyclohexanone with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product under specific conditions.
Cyclohexanone Reaction: Cyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C.
Oxime Formation: The intermediate oxime is formed, which is then subjected to further reaction conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine moiety to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine involves its interaction with molecular targets through its hydroxylamine moiety. This group can participate in various chemical reactions, including nucleophilic attack and redox reactions, which can modulate biological pathways and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone Oxime: Similar in structure but lacks the cyclohexyloxy group.
Cyclohexylamine: Contains an amine group instead of the hydroxylamine moiety.
Cyclohexanol: Contains a hydroxyl group instead of the hydroxylamine moiety.
Uniqueness
N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine is unique due to the presence of both the cyclohexyloxy group and the hydroxylamine moiety, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
61568-15-8 |
|---|---|
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
N-(2-cyclohexyloxycyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C12H21NO2/c14-13-11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h10,12,14H,1-9H2 |
InChI-Schlüssel |
XXFOBKZFGMCYRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2CCCCC2=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



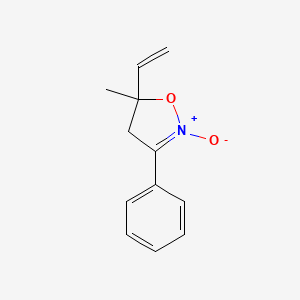
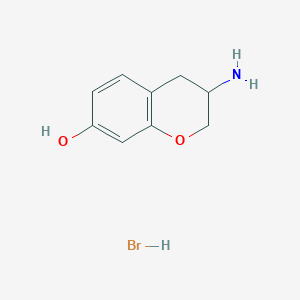
![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)
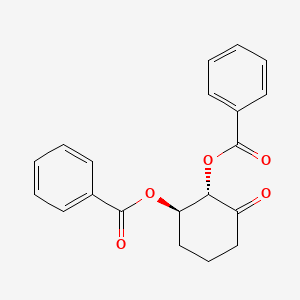
![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
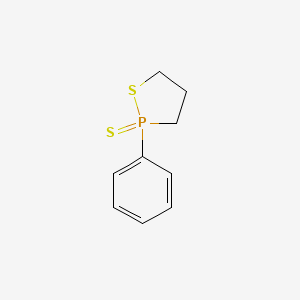
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
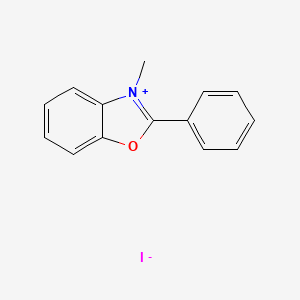
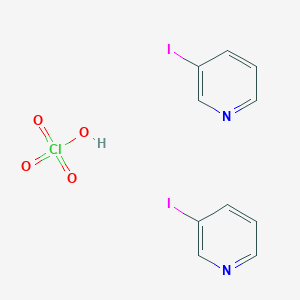
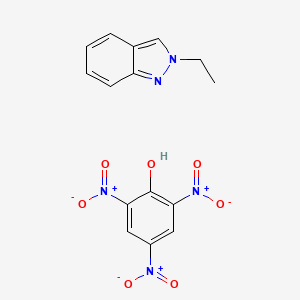
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)

